1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride

Description

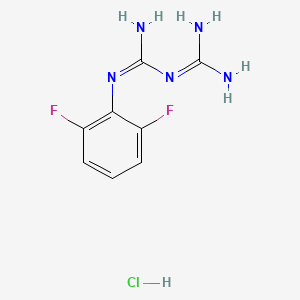

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClF2N5 and a molecular weight of 249.65 g/mol . This compound is known for its unique structure, which includes a carbamimidamido group and a difluorophenyl group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWGUJDFVXSXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N=C(N)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet research and commercial demands .

Chemical Reactions Analysis

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the difluorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

Scientific Research Applications

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride can be compared with other similar compounds, such as:

- 1-Carbamimidamido-N-(2,4-difluorophenyl)methanimidamide hydrochloride

- 1-Carbamimidamido-N-(2,6-dichlorophenyl)methanimidamide hydrochloride

- 1-Carbamimidamido-N-(2,6-dimethylphenyl)methanimidamide hydrochloride These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities. The presence of different substituents, such as fluorine, chlorine, or methyl groups, can affect the compound’s reactivity, stability, and interaction with molecular targets .

Biological Activity

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride, also known by its chemical formula C8H10ClF2N5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various organisms, and relevant case studies.

- Molecular Formula : C8H10ClF2N5

- Molecular Weight : 249.65 g/mol

- CAS Number : 242475-27-0

These properties position the compound within a category of biologically active agents, particularly in the context of pesticide and acaricide development.

The biological activity of this compound is primarily characterized by its interaction with specific biological targets. It is hypothesized to function similarly to other formamidine compounds, which are known for their neurotoxic effects on arthropods. The exact mechanism remains under investigation but may involve:

- Inhibition of neurotransmitter receptors : Similar to other formamidines, it may disrupt normal neuronal signaling in target pests.

- Alteration of metabolic pathways : Potential interference with metabolic processes in insects and other organisms.

Efficacy Against Target Organisms

This compound has shown effectiveness against various arthropod pests. Key findings include:

- High toxicity to spider mites and ticks : The compound exhibits significant lethality against juvenile stages of these pests.

- Behavioral effects : It may induce excitant-repellant responses in treated organisms, leading to reduced feeding and increased mortality rates.

Comparative Biological Activity Table

| Compound Name | Target Organisms | Mechanism of Action | Efficacy Observed |

|---|---|---|---|

| This compound | Spider mites, ticks | Neurotoxic effects on neurotransmission | High toxicity observed |

| Chlordimeform | Various insects | Similar neurotoxic mechanisms | Effective against resistant forms |

| Amitraz | Ticks | Inhibition of octopaminergic receptors | Broad-spectrum efficacy |

Study 1: Toxicity Assessment on Spider Mites

A study conducted by Knowles et al. assessed the toxicity of various formamidines, including this compound. Results indicated a LC50 value (lethal concentration for 50% of the population) significantly lower than that of conventional insecticides, suggesting superior effectiveness against resistant spider mite populations .

Study 2: Behavioral Impact on Ticks

Research focusing on the behavioral responses of ticks to this compound revealed that exposure resulted in increased locomotion followed by paralysis and death. This excitatory response was noted as a critical factor in its efficacy as an acaricide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.